molecular formula C9H13NOS2 B12853810 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1,2-oxazole CAS No. 201008-69-7

4-(1,3-Dithian-2-yl)-3,5-dimethyl-1,2-oxazole

Cat. No.: B12853810
CAS No.: 201008-69-7
M. Wt: 215.3 g/mol
InChI Key: AWFITQFOBMMTKX-UHFFFAOYSA-N
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Description

4-(1,3-Dithian-2-yl)-3,5-dimethyl-1,2-oxazole (CAS 142062-38-2) is a specialty chemical with the molecular formula C9H13NOS2, offered as a high-purity solid for research applications . This compound features a 1,2-oxazole (isoxazole) core, a privileged scaffold in medicinal chemistry known for its versatile bioactivity . Naturally occurring and synthetic 1,3-oxazole derivatives are frequently explored in drug discovery for their antimicrobial, antifungal, and antiviral properties, making them valuable templates for developing new therapeutic agents . The 1,3-dithiane group present in the structure can serve as a masked carbonyl or a versatile synthetic intermediate for further functionalization. Researchers utilize such specialized heterocycles in the synthesis of novel compounds and as key intermediates in the development of potential antimicrobial agents and antibiofilm strategies . This product is intended for use in laboratory research only and is strictly classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

201008-69-7

Molecular Formula

C9H13NOS2

Molecular Weight

215.3 g/mol

IUPAC Name

4-(1,3-dithian-2-yl)-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C9H13NOS2/c1-6-8(7(2)11-10-6)9-12-4-3-5-13-9/h9H,3-5H2,1-2H3

InChI Key

AWFITQFOBMMTKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2SCCCS2

Origin of Product

United States

Preparation Methods

Oxazole Ring Formation

The 1,2-oxazole ring can be synthesized by several methods, including:

  • Van Leusen Oxazole Synthesis: Reaction of aldehydes with tosylmethyl isocyanide (TosMIC) under basic conditions to form 1,3-oxazoles. This method is widely used for substituted oxazoles and allows for the introduction of methyl groups at the 3 and 5 positions by selecting appropriate aldehydes.

  • Cyclodehydration of N-acyl-α-amino acids: N-acylation of α-amino acids followed by cyclodehydration using reagents such as ethyl chloroformate and bases like 4-methylmorpholine yields oxazolones, which can be further transformed into oxazoles.

  • Robinson–Gabriel Cyclization: Conversion of N-acyl-α-amino ketones to oxazoles using phosphoryl trichloride at reflux conditions, providing high yields of substituted oxazoles.

Methyl Substitution at 3,5-Positions

The 3,5-dimethyl substitution is typically introduced by using methyl-substituted aldehydes or amino acids as starting materials. For example, valine derivatives (which have methyl groups on the α-carbon) can be used to introduce methyl groups at these positions after cyclization.

Representative Experimental Conditions and Yields

Step Reaction Type Reagents/Conditions Solvent Temperature Yield (%) Notes
1 Formation of 1,3-dithiane ring Aldehyde + 1,3-propanedithiol, acid catalyst THF, DCM, or EtOH Room temp to reflux High (typically >80%) Acid catalysis promotes cyclization
2 Oxazole ring formation via Van Leusen synthesis Aldehyde + TosMIC, base DMF, DMSO, or MeCN Room temp to reflux Moderate to high (60-90%) Methyl substitution introduced via aldehyde choice
3 Coupling dithiane to oxazole β-aminoalcohol + 2,5-dihydroxy-1,4-dithiane, p-TsOH catalyst EtOH or toluene Reflux (80-110 °C) 50-90% depending on conditions Product ratio sensitive to solvent and time
4 Cyclodehydration to oxazole N-acyl-α-amino acid + ethyl chloroformate + base DCM Room temp ~90% Used for oxazolone intermediates

Detailed Research Findings

Influence of Reaction Conditions on Product Distribution

  • In the acid-catalyzed reaction of β-aminoalcohols with 2,5-dihydroxy-1,4-dithiane, the ratio of dithia-azabicycles to thiazolo[4,3-b]oxazoles (analogous to dithiane-substituted oxazoles) depends on solvent, temperature, and substituents adjacent to nitrogen.

  • For example, refluxing in ethanol favored the formation of dithia-azabicycles (90% yield) with only 5% of the desired oxazole product, whereas refluxing in toluene increased the oxazole proportion to 30% but reduced overall yield due to decomposition.

  • Buffering the reaction medium at pH 5 improved yields and product ratios, indicating the importance of controlled acidity.

Mechanistic Insights

  • The formation of the dithiane-substituted oxazole involves a cascade reaction where multiple bonds form in a one-pot process, including iminium ion formation and cyclization steps.

  • Crystallographic studies confirmed the structure of the dithiane-substituted oxazole and helped elucidate the reaction pathway, highlighting the role of steric effects from substituents in directing product formation.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Van Leusen Oxazole Synthesis Aldehyde, TosMIC, base DMF, reflux Direct oxazole formation, versatile substitution Requires careful base control
N-acyl-α-amino acid cyclodehydration N-acyl-α-amino acid, ethyl chloroformate, base DCM, room temp High yield, mild conditions Multi-step precursor synthesis
Acid-catalyzed β-aminoalcohol + dithiane β-aminoalcohol, 2,5-dihydroxy-1,4-dithiane, p-TsOH EtOH or toluene, reflux One-pot, multiple bond formation Product distribution sensitive to conditions
Dithiane ring formation Aldehyde, 1,3-propanedithiol, acid THF, room temp to reflux High yield, well-established Requires aldehyde precursor

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism by which 4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole exerts its effects involves interactions with specific molecular targets. The dithiane ring can act as a protecting group for carbonyl compounds, while the isoxazole ring can participate in various biochemical pathways. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of its substituents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues of 3,5-dimethylisoxazole derivatives, emphasizing substituent diversity and functionalization:

Compound Name Substituent at 4-Position Key Functional Groups Biological/Physicochemical Properties Reference ID
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine Sulfonamide-linked cytisine alkaloid Isoxazole, sulfonyl, cytisine Hemorheological activity (reduces blood viscosity) comparable to pentoxifylline
4-(3-Methoxyphenyl)-3,5-dimethyl-1,2-oxazole 3-Methoxyphenyl Aromatic ether, isoxazole Not explicitly stated; likely modulates electronic properties for drug design
4-(Bromomethyl)-3,5-dimethylisoxazole Bromomethyl Alkyl halide, isoxazole Intermediate for further functionalization (e.g., nucleophilic substitution)
3,5-Dimethyl-4-phenyl-1,2-oxazole Phenyl Aromatic, isoxazole Structural simplicity; used in coordination chemistry
Pyroxasulfone (Herbicide B) Sulfonyl-linked pyrazole Isoxazole, sulfonyl, pyrazole Herbicidal activity via inhibition of VLCFA synthesis
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The sulfonamide group in 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine increases the acidity of methyl groups at the 3- and 5-positions, enhancing reactivity in condensation reactions (e.g., with p-chlorobenzaldehyde) . In contrast, the 1,3-dithiane substituent in the target compound may act as an electron donor, stabilizing charge distribution.
  • Biological Activity : Sulfonamide-linked derivatives exhibit marked hemorheological effects, while bromomethyl or phenyl substituents are typically intermediates for further synthetic modifications .
  • Synthetic Flexibility : The 4-position of 3,5-dimethylisoxazole is highly amenable to functionalization (e.g., sulfochlorination, amination, or aryl substitution), enabling diverse pharmacological or agrochemical applications .

Spectral and Crystallographic Analysis

  • NMR Spectroscopy : 3,5-Dimethylisoxazole derivatives are characterized by distinct ¹H and ¹³C NMR signals. For example, in 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, methyl groups resonate at 11.04–12.95 ppm (¹³C), while cytisine-related carbons appear at 24.07–162.45 ppm . Similar patterns would be expected for the target compound, with dithiane protons likely appearing downfield due to sulfur’s electronegativity.
  • X-Ray Diffraction : The spatial structure of sulfonamide-linked derivatives has been resolved using SHELX software, confirming planar isoxazole rings and sulfonyl group geometry . The dithiane ring’s chair conformation in the target compound could introduce steric effects, influencing binding interactions.

Biological Activity

4-(1,3-Dithian-2-yl)-3,5-dimethyl-1,2-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1,2-oxazole is C₉H₁₃NOS, and it possesses a unique structure that contributes to its biological activity. The presence of the oxazole ring and the dithiane moiety are significant for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds related to oxazoles exhibit anticancer properties. For instance, derivatives containing oxazole rings have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and ROS generation.

Case Study:
A study demonstrated that compounds similar to 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1,2-oxazole exhibited IC₅₀ values in the sub-micromolar range against cancer cell lines like HeLa and A549. These compounds were reported to activate mitochondrial pathways leading to apoptosis and showed selectivity towards cancer cells over normal cells .

CompoundCell LineIC₅₀ (µM)
Compound AHeLa0.31
Compound BA5490.45
4-(1,3-Dithian-2-yl)-3,5-dimethyl-1,2-oxazoleUnknownTBD

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has also been explored. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi.

Table: Antimicrobial Activity of Oxazole Derivatives

CompoundE. coliS. aureusP. aeruginosaA. nigerC. albicans
Compound X12 mm9 mm11 mm10 mm12 mm
Ofloxacin17 mm16 mm16 mm--
Ketoconazole----30 mm

The biological activity of 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1,2-oxazole can be attributed to several mechanisms:

  • ROS Generation : Similar compounds have been shown to induce reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in various studies where these compounds were tested.
  • Enzyme Inhibition : Some derivatives may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives is significantly influenced by their structural components:

  • Substituents on the Oxazole Ring : The nature and position of substituents can enhance or reduce activity.
  • Dithiane Moiety : The presence of sulfur atoms may contribute to increased reactivity and biological interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1,2-oxazole?

  • Answer : Synthesis typically involves multi-step reactions, such as:

  • Step 1 : Condensation of dithiane precursors with oxazole intermediates under reflux in polar aprotic solvents (e.g., DMSO), followed by ice-water quenching and recrystallization (yields ~65%) .
  • Step 2 : Substituent introduction via ethanol-based reflux with acid catalysts (e.g., glacial acetic acid) and substituted aldehydes .
  • Optimization : One-pot strategies using ceric ammonium nitrate (CAN) as a catalyst at 95–100°C reduce reaction time and improve efficiency .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer : Key techniques include:

TechniqueApplicationExample DataReference
¹H/¹³C NMR Assign methyl (δ 2.1–2.3 ppm) and oxazole protons (δ 6.5–7.2 ppm)Structural confirmation of analogous oxazoles
Mass Spectrometry Exact mass analysis (e.g., 173.084 Da for 4,5-dimethyl-3-phenyl-1,2-oxazole)Molecular weight verification
X-ray Crystallography Resolve stereoelectronic effectsCCDC 2180404 for oxadiazole-triazole hybrids

Q. How does the 1,3-dithiane moiety influence physicochemical properties?

  • Answer : The dithiane group increases lipophilicity (LogP ~2.96 for similar oxazoles) and polar surface area (PSA ~26.03 Ų), impacting solubility and membrane permeability . Stability studies suggest sensitivity to oxidation, requiring storage under inert atmospheres at –20°C .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in functionalization reactions?

  • Answer : Steric hindrance from the 3,5-dimethyl groups directs electrophilic attacks to the oxazole C4 position. Computational studies (DFT) on analogous compounds reveal electron density redistribution at the dithiane-oxazole junction, favoring nucleophilic substitutions at sulfur atoms . Kinetic monitoring via in situ IR spectroscopy could validate proposed pathways .

Q. How can contradictions in biological activity data be resolved?

  • Answer : Discrepancies often arise from assay variability (e.g., DMSO concentration, cell lines). Mitigation strategies include:

  • Standardization : Use isogenic cell lines and solvent controls (DMSO <0.1%) .
  • SAR Analysis : Compare activity trends across analogs (e.g., 3,5-dimethyl vs. 4-phenyl oxazoles) to identify pharmacophores .
  • Meta-Analysis : Cross-reference bioactivity data with crystallographic or computational models to validate binding modes .

Q. What strategies optimize catalytic efficiency in asymmetric syntheses involving this compound?

  • Answer : Chiral auxiliaries (e.g., (S)-(+)-2-phenylglycinol) enable enantioselective synthesis of oxazole derivatives. Reaction monitoring via chiral HPLC and circular dichroism (CD) ensures stereochemical fidelity. Catalytic systems like CAN improve yields in one-pot reactions by stabilizing transition states .

Q. How do steric effects of the dithiane group impact cross-coupling reactions?

  • Answer : The bulky dithiane moiety suppresses Suzuki-Miyaura coupling at the oxazole ring but facilitates Ullmann-type couplings at sulfur. Comparative studies with methyl/phenyl analogs show reduced yields (15–20%) in Pd-catalyzed reactions, suggesting steric limitations .

Methodological Notes

  • Contradiction Management : Conflicting reactivity or bioactivity data should be addressed through controlled replicates and multi-technique validation (e.g., NMR kinetics paired with DFT calculations) .
  • Advanced Characterization : Combine dynamic NMR for conformational analysis with X-ray crystallography to resolve tautomeric equilibria in solution vs. solid states .

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